n-Methyl bromofluoroacetamide

Description

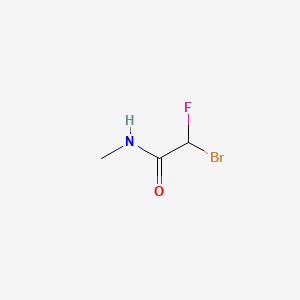

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-2-fluoro-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BrFNO/c1-6-3(7)2(4)5/h2H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MINFGRMBJUDPPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382056 | |

| Record name | n-methyl bromofluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53441-14-8 | |

| Record name | n-methyl bromofluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 53441-14-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of n-Methyl bromofluoroacetamide

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Halogenated Amides

The introduction of halogen atoms, particularly fluorine and bromine, into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by these halogens can profoundly influence a compound's lipophilicity, metabolic stability, binding affinity, and overall pharmacological profile. N-Methyl bromofluoroacetamide, a simple yet functionally rich molecule, represents a key building block in the synthesis of more complex chemical entities. Its bifunctional nature, possessing both a reactive bromine atom and a modulating fluorine atom on the alpha-carbon, makes it a versatile intermediate for the introduction of the bromofluoroacetyl moiety. This guide, intended for laboratory professionals, provides a comprehensive overview of a logical synthetic route to this compound and a detailed analysis of its structural characterization.

I. Synthetic Strategy: A Nucleophilic Acyl Substitution Approach

The most direct and widely applicable method for the synthesis of amides is the reaction of an amine with a reactive carboxylic acid derivative, most commonly an acyl chloride.[1][2] This nucleophilic acyl substitution reaction, often referred to as the Schotten-Baumann reaction when conducted under specific basic conditions, provides a high-yielding and straightforward pathway to the desired amide.[3]

A. Proposed Synthetic Pathway

The synthesis of this compound can be logically approached in two principal stages:

-

Preparation of 2-bromo-2-fluoroacetyl chloride: This reactive intermediate is the cornerstone of the amide synthesis. Its preparation begins with the corresponding carboxylic acid, 2-bromo-2-fluoroacetic acid.

-

Amidation with Methylamine: The synthesized acyl chloride is then reacted with methylamine to yield the final product, this compound.

The overall synthetic scheme is depicted below:

Figure 1: Proposed two-stage synthesis of this compound.

B. Experimental Protocols

Part 1: Synthesis of 2-bromo-2-fluoroacetyl chloride

The conversion of a carboxylic acid to its corresponding acyl chloride is a standard transformation in organic synthesis.[2] Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, as the byproducts (SO₂ and HCl) are gaseous and easily removed.

Materials:

-

2-bromo-2-fluoroacetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask with reflux condenser and gas outlet

-

Heating mantle

-

Distillation apparatus

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a trap containing an aqueous sodium hydroxide solution, add 2-bromo-2-fluoroacetic acid (1.0 eq).

-

Add anhydrous dichloromethane (DCM) to dissolve the acid.

-

Slowly add thionyl chloride (1.5 - 2.0 eq) to the solution at room temperature.

-

Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

-

Heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The excess thionyl chloride and the solvent (DCM) can be removed by distillation.

-

The resulting crude 2-bromo-2-fluoroacetyl chloride can be purified by fractional distillation under reduced pressure.

Safety Note: This reaction should be performed in a well-ventilated fume hood as it evolves toxic and corrosive gases (HCl and SO₂). Thionyl chloride is also corrosive and moisture-sensitive.

Part 2: Synthesis of this compound

The reaction of the synthesized acyl chloride with methylamine will proceed via a nucleophilic addition-elimination mechanism.[4] A base, such as triethylamine, is typically added to neutralize the hydrochloric acid generated during the reaction.[1]

Materials:

-

2-bromo-2-fluoroacetyl chloride

-

Methylamine (solution in THF or as a gas)

-

Triethylamine (Et₃N)

-

Anhydrous dichloromethane (DCM)

-

Separatory funnel

-

Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

-

Rotary evaporator

Procedure:

-

In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve methylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve 2-bromo-2-fluoroacetyl chloride (1.0 eq) in anhydrous DCM and add it to the dropping funnel.

-

Add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

II. Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.

A. Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Molecular Formula | C₃H₅BrFNO | - |

| Molecular Weight | 169.98 g/mol | [5] |

| Appearance | Solid | [5] |

| Boiling Point | 261.1 °C at 760 mmHg | [5] |

| Density | 1.65 g/cm³ | [5] |

B. Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would be highly informative.

-

¹H NMR: The proton NMR spectrum is expected to show two main signals:

-

A doublet for the N-methyl protons (CH₃) due to coupling with the adjacent N-H proton. The chemical shift would likely be in the range of δ 2.8-3.0 ppm.

-

A doublet for the alpha-proton (CH) due to coupling with the adjacent fluorine atom. The chemical shift for this proton is expected to be significantly downfield, likely in the range of δ 6.0-6.5 ppm, due to the deshielding effects of the adjacent carbonyl, bromine, and fluorine atoms.

-

A broad singlet for the N-H proton, the chemical shift of which can be variable and concentration-dependent.

-

-

¹³C NMR: The carbon NMR spectrum should exhibit three distinct signals:

-

A signal for the N-methyl carbon (CH₃) around δ 25-30 ppm.

-

A doublet for the alpha-carbon (CH) due to coupling with the directly attached fluorine atom. This carbon will be significantly deshielded and is expected to appear in the range of δ 80-90 ppm.

-

A signal for the carbonyl carbon (C=O) in the typical amide region of δ 160-170 ppm.

-

-

¹⁹F NMR: The fluorine NMR spectrum will provide crucial information. A single resonance is expected, which will be a doublet due to coupling with the alpha-proton. The chemical shift will be characteristic of a fluorine atom attached to a carbon bearing a bromine and a carbonyl group. Based on related fluoroacetamides, a chemical shift in the range of δ -150 to -200 ppm (relative to CFCl₃) could be anticipated.[6]

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands:

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H stretching |

| ~1680 | C=O stretching (Amide I band) |

| ~1550 | N-H bending (Amide II band) |

| ~1100-1000 | C-F stretching |

| ~700-600 | C-Br stretching |

The exact positions of these bands can be influenced by the electronic environment and intermolecular hydrogen bonding.[7]

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the electron ionization (EI) mass spectrum would be expected to show:

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 170 for the ¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N isotope). A characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotope (⁸¹Br) should also be observed.[8]

-

Major Fragmentation Pathways:

-

Alpha-cleavage: Loss of a bromine radical (•Br) to give a fragment at m/z 91.

-

Cleavage of the C-C bond between the carbonyl and the alpha-carbon, leading to fragments corresponding to [CHBrF]⁺ (m/z 111/113) and [CH₃NHCO]⁺ (m/z 58).

-

McLafferty rearrangement is not possible for this molecule.

-

Figure 2: Predicted major fragmentation pathways for this compound in mass spectrometry.

III. Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[11][12]

-

Ventilation: All manipulations should be carried out in a well-ventilated chemical fume hood.[11]

-

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

IV. Conclusion

This technical guide outlines a robust and logical pathway for the synthesis and characterization of this compound. The proposed two-step synthesis, involving the formation of a reactive acyl chloride followed by amidation, is based on well-established and reliable organic chemistry principles. The detailed characterization plan, employing a suite of modern spectroscopic techniques, provides a framework for the unambiguous identification and purity assessment of the target compound. As with any chemical synthesis, adherence to strict safety protocols is paramount. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis of novel halogenated compounds for applications in drug discovery and beyond.

References

- 1. Infrared spectroscopic studies of the conformation in ethyl alpha-haloacetates in the vapor, liquid and solid phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US8110711B2 - Processes for production of 2-bromo-2,2-difluoroethanol and 2-(alkylcarbonyloxy)-1,1-difluoroethanesulfonic acid salt - Google Patents [patents.google.com]

- 3. Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate and recycling method of waste difluoro trichloroethane - Eureka | Patsnap [eureka.patsnap.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. calpaclab.com [calpaclab.com]

- 6. Fluoroacetamide Moieties as NMR Spectroscopy Probes for the Molecular Recognition of GlcNAc‐Containing Sugars: Modulation of the CH–π Stacking Interactions by Different Fluorination Patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Fluoroacetamide - Wikipedia [en.wikipedia.org]

- 10. 2-Bromoacetamide | C2H4BrNO | CID 69632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Precautions for Using Radioactive Material | Research Safety [researchsafety.uky.edu]

- 12. ehs.princeton.edu [ehs.princeton.edu]

n-Methyl bromofluoroacetamide CAS number 53441-14-8.

An In-depth Technical Guide to N-Methyl-2-bromo-2-fluoroacetamide (CAS 53441-14-8): A Versatile Electrophilic Probe for Covalent Drug Discovery

Executive Summary

N-Methyl-2-bromo-2-fluoroacetamide is a halogenated amide of significant interest to researchers in drug development and chemical biology. As a member of the α-haloacetamide class, its primary utility lies in its function as a reactive electrophile, or "warhead," capable of forming stable covalent bonds with nucleophilic amino acid residues in proteins. This guide provides a comprehensive technical overview of its physicochemical properties, a robust proposed synthesis protocol, analytical characterization methods, and a detailed exploration of its application as a tool for designing targeted covalent inhibitors. The inherent reactivity and potential toxicity of this compound class are also discussed, providing a complete framework for its safe and effective use in a research setting.

Introduction to N-Methyl-2-bromo-2-fluoroacetamide

N-Methyl-2-bromo-2-fluoroacetamide, CAS number 53441-14-8, is a synthetic organic compound featuring a stereogenic center at the α-carbon, which bears both a bromine and a fluorine atom. This dual halogenation creates a highly electrophilic site, making the molecule a potent alkylating agent. While specific research on this exact molecule is limited, its structural features are emblematic of α-haloacetamides, a class of compounds widely exploited in medicinal chemistry. These reagents are primarily used as building blocks for targeted covalent inhibitors (TCIs), a therapeutic modality that offers distinct advantages, including high potency, prolonged duration of action, and the ability to overcome drug resistance.[1] The N-methyl group provides a specific substitution pattern that can influence solubility, metabolic stability, and steric interactions within a target protein's binding site.

Physicochemical and Structural Data

The fundamental properties of N-Methyl-2-bromo-2-fluoroacetamide are summarized below. This data is compiled from chemical supplier databases and predictive modeling.

| Property | Value | Reference(s) |

| CAS Number | 53441-14-8 | [2] |

| Molecular Formula | C₃H₅BrFNO | [2] |

| Molecular Weight | 169.98 g/mol | [2] |

| Appearance | White Solid | [3] |

| Melting Point | 88 - 91 °C | [3] |

| Boiling Point | 261.1 °C (Predicted) | [4] |

| IUPAC Name | 2-bromo-2-fluoro-N-methylacetamide | N/A |

| SMILES | CNC(=O)C(F)Br | N/A |

Synthesis and Purification: A Proposed Protocol

Synthesis Workflow Diagram

Caption: Proposed two-stage synthesis of N-Methyl-2-bromo-2-fluoroacetamide.

Stage 1: Synthesis of 2-Bromo-2-fluoroacetic Acid

The synthesis of the carboxylic acid precursor can be achieved by halogen exchange from a suitable starting material, such as chlorofluoroacetic acid, by reaction with hydrobromic acid under heat.[5]

Materials:

-

Chlorofluoroacetic acid

-

Concentrated hydrobromic acid (48% aq.)

-

Distillation apparatus

Protocol:

-

Combine chlorofluoroacetic acid (1.0 equiv) and concentrated hydrobromic acid in a round-bottom flask equipped with a distillation head.

-

Heat the reaction mixture to a temperature between 80-125°C.[5]

-

Continuously monitor the reaction. Gaseous HCl will be evolved. The reaction is complete when HCl evolution ceases.

-

After cooling, purify the resulting crude 2-bromo-2-fluoroacetic acid by vacuum distillation to yield the pure precursor.

Stage 2: Amide Coupling to form N-Methyl-2-bromo-2-fluoroacetamide

This protocol utilizes a standard peptide coupling methodology, which is highly efficient for forming amide bonds under mild conditions, thus preserving the sensitive α-halogenated center.[6]

Materials:

-

2-Bromo-2-fluoroacetic acid (1.0 equiv)

-

Methylamine solution (e.g., 2M in THF or H₂O, 1.5 equiv)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv)

-

1-Hydroxybenzotriazole (HOBt, 1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA, 3.0 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Standard work-up and purification reagents (water, brine, anhydrous MgSO₄, silica gel)

Protocol:

-

Under an inert atmosphere (e.g., Nitrogen), dissolve 2-bromo-2-fluoroacetic acid in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Add EDC, HOBt, and DIPEA to the stirred solution.

-

Slowly add the methylamine solution dropwise, ensuring the temperature remains close to 0°C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product.[6][7]

Analytical Characterization

To confirm the identity and purity of the synthesized N-Methyl-2-bromo-2-fluoroacetamide, a combination of spectroscopic techniques should be employed.

-

¹H NMR: The proton NMR spectrum is expected to show a doublet for the N-methyl protons (CH₃) due to coupling with the adjacent N-H proton, and a doublet for the α-carbon proton (CH) due to coupling with the adjacent fluorine atom. The N-H proton will likely appear as a broad quartet.

-

¹³C NMR: The carbon spectrum will show three distinct signals: one for the methyl carbon, one for the carbonyl carbon (C=O), and one for the α-carbon (CHBrF), which will appear as a doublet due to C-F coupling.

-

¹⁹F NMR: This is a crucial technique for fluorinated compounds. A single signal, split into a doublet by the adjacent α-proton, is expected, confirming the presence of the C-F bond.[8][9]

-

Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) will confirm the molecular weight. The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (M and M+2 peaks of nearly equal intensity).[10]

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), C-H stretches (around 2900-3000 cm⁻¹), and a strong C=O (amide I) stretch (around 1650-1680 cm⁻¹).

Applications in Drug Development: The Covalent Inhibitor Warhead

The primary application for N-Methyl-2-bromo-2-fluoroacetamide in drug discovery is as a reactive moiety, or "warhead," for the synthesis of targeted covalent inhibitors.[1] Covalent inhibitors function by first binding non-covalently to a target protein and then forming a permanent covalent bond with a nearby nucleophilic amino acid residue, most commonly cysteine.[3]

Mechanism of Covalent Modification

The α-carbon of N-Methyl-2-bromo-2-fluoroacetamide is highly electrophilic due to the electron-withdrawing effects of the adjacent carbonyl group and both halogen atoms. This makes it susceptible to nucleophilic attack by the thiolate side chain of a cysteine residue via an Sₙ2 reaction mechanism.[2][11]

Caption: Covalent modification of a cysteine residue via Sₙ2 reaction.

Rationale for Use in Drug Design

-

High Reactivity: The presence of two halogens on the α-carbon makes this warhead highly reactive. The fluorine atom increases the electrophilicity of the carbon, while the bromine atom serves as an excellent leaving group.

-

Tunability: The reactivity of α-haloacetamides can be modulated by altering the substituents.[1] This allows medicinal chemists to fine-tune the warhead's reactivity to achieve selectivity for the target cysteine over other biological nucleophiles, thereby minimizing off-target toxicity.

-

Versatility: The N-Methyl-2-bromo-2-fluoroacetamide moiety can be appended to a larger "guidance system" or scaffold molecule that is designed to bind non-covalently to a specific protein target. This modular approach is a cornerstone of modern drug design.[3][]

Biological Activity and Toxicology

Extreme caution must be exercised when handling N-Methyl-2-bromo-2-fluoroacetamide and related compounds.

-

Toxicity Profile: While toxicological data for this specific compound is not available, the broader class of haloacetamides is known to be cytotoxic and genotoxic.[2][13] Fluoroacetamide itself is a highly toxic metabolic poison that disrupts the citric acid cycle and has been used as a rodenticide.[14][15] The toxicity of these compounds is directly related to their chemical reactivity with biological thiols, such as cysteine and glutathione, leading to cellular stress and DNA damage.[11]

-

Hazard Statements: The compound is classified as an irritant.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Safe Handling Procedures:

-

Always handle this compound in a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is a minimum), and safety goggles.

-

Avoid inhalation of dust or vapors.

-

Prevent skin and eye contact. In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

-

All waste materials should be disposed of as hazardous chemical waste according to institutional and local regulations.

-

Conclusion

N-Methyl-2-bromo-2-fluoroacetamide is a specialized chemical reagent with significant potential for advancing drug discovery programs focused on targeted covalent inhibitors. Its well-defined electrophilic nature, rooted in its α,α-dihalogenated structure, makes it an effective tool for the covalent modification of target proteins. While its synthesis requires careful execution and its handling demands stringent safety protocols due to its inherent reactivity and potential toxicity, its value as a molecular probe and building block for novel therapeutics is clear. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically deploy this compound in the pursuit of next-generation medicines.

References

- 1. Recent Advances in Covalent Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monohalogenated acetamide-induced cellular stress and genotoxicity are related to electrophilic softness and thiol/thiolate reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Video: Preparation of Amides [jove.com]

- 5. EP0223620B1 - Process for the preparation of bromo-fluoro-acetic acid - Google Patents [patents.google.com]

- 6. 4-Bromo-2-fluoro-N-methylbenzamide synthesis - chemicalbook [chemicalbook.com]

- 7. Accelerating compound synthesis in drug discovery: the role of digitalisation and automation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluoroacetamide Moieties as NMR Spectroscopy Probes for the Molecular Recognition of GlcNAc‐Containing Sugars: Modulation of the CH–π Stacking Interactions by Different Fluorination Patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. 2-Bromoacetamide [webbook.nist.gov]

- 11. Monohalogenated acetamide induced cellular stress and genotoxicity is related to electrophilic softness and thiol/thiolate reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Haloactamides versus halomethanes formation and toxicity in chloraminated drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fluoroacetamide - Wikipedia [en.wikipedia.org]

- 15. FLUOROACETAMIDE CAS#: 640-19-7 [m.chemicalbook.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of N-Methyl-2-bromo-2-fluoroacetamide

This technical guide provides a detailed analysis and interpretation of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N-Methyl-2-bromo-2-fluoroacetamide. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of complex organic molecules. The principles discussed herein are grounded in established NMR theory and supported by data from analogous structures.

Introduction

N-Methyl-2-bromo-2-fluoroacetamide is a halogenated amide of interest in various fields of chemical research. Its structure presents a unique combination of substituents—a methylamino group, a carbonyl group, and a stereocenter bearing both a bromine and a fluorine atom. This arrangement of functional groups gives rise to distinct and predictable features in its NMR spectra, making NMR an indispensable tool for its characterization. This guide will delve into the theoretical basis for the expected chemical shifts and coupling constants, providing a predictive framework for the analysis of this molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of N-Methyl-2-bromo-2-fluoroacetamide is anticipated to exhibit three distinct signals corresponding to the N-methyl protons, the alpha-proton (CHBrF), and the amide proton (NH). The chemical environment of each of these protons is unique, leading to predictable chemical shifts and splitting patterns.

Chemical Shift Predictions and Rationale

-

N-Methyl Protons (CH₃): The N-methyl group is adjacent to the nitrogen atom of the amide. The electron-withdrawing nature of the amide carbonyl group will deshield these protons, causing them to resonate downfield from a typical alkane methyl group. Furthermore, the presence of the electronegative bromine and fluorine atoms on the alpha-carbon will have a modest, long-range deshielding effect. Therefore, the signal for the N-methyl protons is expected to appear in the range of δ 2.8 - 3.2 ppm .

-

Alpha-Proton (CHBrF): This proton is directly attached to the carbon bearing both a bromine and a fluorine atom. The strong electronegativity of both halogens will cause significant deshielding of this proton, shifting its resonance substantially downfield.[1] Fluorine, being more electronegative than bromine, will exert a stronger deshielding effect. Consequently, the chemical shift for the alpha-proton is predicted to be in the range of δ 6.5 - 7.5 ppm .

-

Amide Proton (NH): The chemical shift of amide protons is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding.[2] In a non-protic solvent like CDCl₃, the amide proton signal is often broad and can appear over a wide range, typically between δ 5.5 - 8.5 ppm . In a hydrogen-bonding solvent like DMSO-d₆, the signal will be sharper and shifted further downfield.[3]

Predicted Splitting Patterns and Coupling Constants

-

N-Methyl Protons (CH₃): These protons are coupled to the amide proton. This will result in the N-methyl signal appearing as a doublet . The typical three-bond (³J) H-H coupling across a C-N bond in amides is in the range of 4-5 Hz .

-

Alpha-Proton (CHBrF): This proton is coupled to the fluorine atom on the same carbon. This two-bond (²J) H-F coupling is typically large, in the range of 45-55 Hz . This will split the alpha-proton signal into a doublet .

-

Amide Proton (NH): This proton is coupled to the three N-methyl protons, which would theoretically split it into a quartet . However, due to the often-broad nature of the NH signal, this multiplicity may not be well-resolved.

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| N-Methyl (CH₃) | 2.8 - 3.2 | Doublet | 4-5 (³JH-H) |

| Alpha-Proton (CH) | 6.5 - 7.5 | Doublet | 45-55 (²JH-F) |

| Amide (NH) | 5.5 - 8.5 (variable) | Quartet (often broad) | 4-5 (³JH-H) |

Visualizing the Proton Environments

Figure 1: Molecular structure of N-Methyl-2-bromo-2-fluoroacetamide highlighting the distinct proton environments.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum of N-Methyl-2-bromo-2-fluoroacetamide is expected to show three signals, corresponding to the carbonyl carbon, the alpha-carbon, and the N-methyl carbon. The chemical shifts of these carbons are significantly influenced by the neighboring atoms.

Chemical Shift Predictions and Rationale

-

Carbonyl Carbon (C=O): Carbonyl carbons in amides are highly deshielded and typically resonate in the range of δ 160-180 ppm . The presence of the electronegative bromine and fluorine on the adjacent carbon will have a minor deshielding effect on the carbonyl carbon.

-

Alpha-Carbon (CHBrF): This carbon is directly bonded to both bromine and fluorine. The high electronegativity of these halogens will cause a substantial downfield shift. Fluorine's effect is particularly pronounced.[4] The signal for the alpha-carbon is predicted to appear in the range of δ 80-100 ppm . A key feature will be the large one-bond (¹J) C-F coupling, which will split this signal into a doublet .

-

N-Methyl Carbon (CH₃): The N-methyl carbon is attached to the nitrogen of the amide group. It is less deshielded than the other carbons in the molecule and is expected to resonate in the range of δ 25-35 ppm .

Predicted C-F Coupling

A significant feature of the ¹³C NMR spectrum will be the coupling between the alpha-carbon and the fluorine atom. One-bond carbon-fluorine coupling constants (¹JC-F) are typically very large, on the order of 150-250 Hz . This will result in the alpha-carbon signal appearing as a distinct doublet.

Summary of Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

| Carbonyl (C=O) | 160 - 180 | Singlet | N/A |

| Alpha-Carbon (CH) | 80 - 100 | Doublet | 150-250 (¹JC-F) |

| N-Methyl (CH₃) | 25 - 35 | Singlet | N/A |

Experimental Protocols

Sample Preparation for NMR Analysis

-

Solvent Selection: A deuterated solvent that readily dissolves the analyte is chosen. For general purposes, chloroform-d (CDCl₃) is a common choice. For observing exchangeable protons like the amide NH, dimethyl sulfoxide-d₆ (DMSO-d₆) is preferable as it slows down the exchange rate and allows for better resolution of the NH signal and its couplings.[2]

-

Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for routine ¹H and ¹³C NMR analysis on a modern spectrometer.

-

Internal Standard: A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solvent to provide a reference point (δ 0.00 ppm) for the chemical shifts.[5]

NMR Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

A standard pulse-acquire sequence is used.

-

The spectral width is set to encompass all expected proton signals (e.g., 0-12 ppm).

-

A sufficient number of scans (e.g., 8-16) are acquired to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon (except for the carbon coupled to fluorine).

-

The spectral width is set to cover the expected range for carbon signals (e.g., 0-200 ppm).

-

A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of ¹³C.

-

Conclusion

The ¹H and ¹³C NMR spectra of N-Methyl-2-bromo-2-fluoroacetamide are predicted to exhibit characteristic features that are directly attributable to its unique molecular structure. The strong deshielding effects of the fluorine and bromine atoms, coupled with the influence of the amide functionality, result in a well-defined and interpretable set of signals. The large H-F and C-F coupling constants serve as unmistakable diagnostic markers for the presence and location of the fluorine atom. This in-depth analysis provides a robust framework for the structural verification and purity assessment of this compound, underscoring the power of NMR spectroscopy in modern chemical research.

References

Crystal structure analysis of n-Methyl bromofluoroacetamide

An In-depth Technical Guide to the Prospective Crystal Structure Analysis of n-Methyl bromofluoroacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halogenated organic molecules form a cornerstone of modern drug discovery and materials science, with their unique physicochemical properties often dictating molecular conformation and intermolecular interactions. This compound (C₃H₅BrFNO) presents a compelling case study in this domain, incorporating a stereogenic center and multiple functional groups capable of engaging in a diverse array of non-covalent interactions, including hydrogen and halogen bonding. This technical guide provides a comprehensive, prospective framework for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound. As a pioneering effort in the absence of existing public crystallographic data for this specific compound, this document serves as a detailed roadmap for researchers. It outlines not only the experimental protocols but also the underlying scientific rationale, from data collection and structure refinement to the anticipated molecular packing and intermolecular interactions that are critical for the rational design of novel therapeutics and functional materials.

Introduction: The Significance of Halogenated Amides in Crystal Engineering

The introduction of halogen atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate properties such as lipophilicity, metabolic stability, and binding affinity. This compound is a structurally intriguing small molecule containing both bromine and fluorine atoms, alongside a secondary amide functionality. The presence of these distinct halogens offers the potential for complex intermolecular interactions, including halogen bonding, which is increasingly recognized as a powerful tool in crystal engineering and drug design.

The amide group provides a classic hydrogen bond donor (N-H) and acceptor (C=O), which are primary drivers of predictable supramolecular assemblies[1]. The interplay between these robust hydrogen bonds and the more subtle, directional halogen bonds can lead to highly ordered and stable crystal lattices. An understanding of the three-dimensional structure of this compound at atomic resolution is therefore crucial for predicting its solid-state properties and its potential interactions with biological macromolecules. This guide provides a prospective, in-depth methodology for achieving this structural elucidation.

Synthesis and Crystallization: From Precursors to Diffraction-Quality Crystals

A robust and reproducible synthesis is the prerequisite for any crystallographic study. Following this, the generation of high-quality single crystals is paramount.

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the amidation of an appropriate acyl halide with methylamine. A common precursor for such a reaction would be bromofluoroacetyl chloride.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methylamine (a solution in a suitable solvent like THF or water) in an appropriate anhydrous solvent (e.g., dichloromethane or diethyl ether) and cool the solution to 0 °C in an ice bath.

-

Addition of Acyl Halide: Slowly add a solution of bromofluoroacetyl halide in the same anhydrous solvent to the stirred methylamine solution via the dropping funnel. The reaction is exothermic and should be controlled to prevent side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically washed with dilute acid to remove excess methylamine, followed by a wash with a basic solution to remove any acidic byproducts, and finally with brine. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization to obtain the pure compound.

Crystallization Methodologies

The formation of single crystals suitable for X-ray diffraction is often a matter of empirical screening of various conditions.

Table 1: Crystallization Techniques for this compound

| Technique | Description | Solvents to Screen |

| Slow Evaporation | A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks. | Dichloromethane, Ethyl Acetate, Acetone, Ethanol |

| Vapor Diffusion | A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is poorly soluble. | Inner Vial (Dichloromethane), Outer Reservoir (Hexane, Pentane) |

| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization. | Acetonitrile, Isopropanol, Toluene |

Single-Crystal X-ray Diffraction: A Detailed Workflow

The core of the structural analysis lies in the precise collection and interpretation of X-ray diffraction data.

Figure 1: A comprehensive workflow for the crystal structure determination of this compound.

Experimental Protocol:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects. This step yields a file containing the Miller indices (h,k,l) and the corresponding intensities for each reflection.

-

Structure Solution: The processed data is used to solve the phase problem and obtain an initial electron density map. This can be achieved using direct methods or Patterson methods.

-

Structure Refinement: The initial structural model is refined against the experimental data using full-matrix least-squares methods. This iterative process adjusts atomic positions, and displacement parameters to minimize the difference between the observed and calculated structure factors.

-

Validation: The final refined structure is validated using tools like CheckCIF to ensure its geometric and crystallographic reasonability.

Anticipated Structural Features and Intermolecular Interactions

Based on the molecular structure of this compound, several key intermolecular interactions are anticipated to govern its crystal packing.

Hydrogen Bonding

The secondary amide moiety is a potent hydrogen bonding motif. It is expected that the N-H group will act as a hydrogen bond donor to the carbonyl oxygen (C=O) of an adjacent molecule, leading to the formation of chains or ribbons, a common feature in the crystal structures of secondary amides[1].

Halogen Bonding

The presence of both bromine and fluorine allows for the possibility of halogen bonding. The bromine atom, being larger and more polarizable, is a more likely halogen bond donor. It could interact with the carbonyl oxygen or the nitrogen atom of a neighboring molecule. Fluorine is generally a poor halogen bond donor but can act as an acceptor.

Other Interactions

Dipole-dipole interactions arising from the polar C=O, C-F, and C-Br bonds will also contribute to the overall crystal packing.

Figure 2: A diagram illustrating the potential intermolecular interactions in the crystal lattice of this compound.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical identity and purity of the synthesized compound before proceeding with crystallographic analysis.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features | Rationale |

| ¹H NMR | A doublet for the N-H proton, a doublet for the C-H proton adjacent to the halogens, and a doublet for the N-CH₃ protons. | Spin-spin coupling between adjacent protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, the chiral carbon bearing the halogens, and the methyl carbon. | Distinct chemical environments for each carbon atom. |

| ¹⁹F NMR | A doublet for the fluorine atom. | Coupling to the adjacent C-H proton. |

| FT-IR | A strong absorption band for the C=O stretch (amide I band), and a band for the N-H stretch. | Characteristic vibrational frequencies of the functional groups. |

Conclusion and Future Perspectives

This technical guide has outlined a comprehensive and scientifically rigorous approach to the crystal structure analysis of this compound. While no published structure currently exists, the proposed workflow provides a clear path for researchers to undertake this investigation. The successful elucidation of this crystal structure would provide valuable insights into the interplay of hydrogen and halogen bonding in a small, pharmaceutically relevant molecule. This knowledge can be leveraged for the rational design of new drug candidates with improved solid-state properties and for the development of novel supramolecular materials. Future work could involve co-crystallization studies to explore the compound's interaction with other molecules and computational studies to further understand the energetic landscape of its intermolecular interactions.

References

An In-depth Technical Guide to the Solubility of N-Methyl-2-bromo-2-fluoroacetamide in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N-methyl-2-bromo-2-fluoroacetamide, a compound of interest in contemporary drug development and chemical synthesis. In the absence of extensive empirical solubility data in publicly available literature, this document establishes a predictive framework based on first principles of physical organic chemistry. We will dissect the molecular structure of N-methyl-2-bromo-2-fluoroacetamide to forecast its interactions with a range of common organic solvents. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the precise determination of its solubility, ensuring that researchers can generate reliable and reproducible data. The methodologies are presented with a focus on the underlying scientific principles, empowering scientists to not only execute the protocols but also to troubleshoot and adapt them as necessary.

Introduction: The Significance of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a critical determinant of a drug's bioavailability, manufacturability, and overall efficacy.[1] Poor aqueous solubility can lead to low absorption and erratic bioavailability, while insolubility in organic solvents can severely hamper synthesis, purification, and formulation processes. N-methyl-2-bromo-2-fluoroacetamide, a halogenated amide, presents a unique combination of functional groups that influence its solubility profile in complex ways. Understanding and quantifying its solubility in a variety of organic solvents is therefore a prerequisite for its advancement in any research and development pipeline. This guide aims to provide both a theoretical foundation for predicting its solubility and a practical framework for its empirical measurement.

Molecular Structure and Predicted Solubility Profile

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces. To predict the solubility of N-methyl-2-bromo-2-fluoroacetamide, we must first analyze its molecular structure and the nature of its functional groups.

The molecule possesses several key features:

-

A Secondary Amide Group (-C(O)NHCH₃): This is the most prominent functional group. The amide linkage is polar due to the electronegativity difference between the oxygen, nitrogen, and carbon atoms.[2][3] The nitrogen atom is attached to a hydrogen, allowing it to act as a hydrogen bond donor. The carbonyl oxygen, with its lone pairs of electrons, is a strong hydrogen bond acceptor.[2][3][4] Secondary amides can form strong intermolecular hydrogen bonds with each other and with protic solvents.[2][4]

-

An α-Halogenated Carbon (CBrF): The presence of both bromine and fluorine atoms on the carbon adjacent to the carbonyl group has a significant impact on the molecule's electronics and steric profile. Both halogens are electronegative, inducing a dipole moment.

-

A Methyl Group (-CH₃): Attached to the amide nitrogen, this small alkyl group is nonpolar and will contribute to solubility in less polar solvents.

Based on this structure, we can make the following predictions about its solubility in different classes of organic solvents:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Given the amide group's ability to participate in hydrogen bonding, N-methyl-2-bromo-2-fluoroacetamide is expected to exhibit good solubility in these solvents.[2]

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile): These solvents are polar and can act as hydrogen bond acceptors but not donors. The strong carbonyl hydrogen bond acceptor of the amide should interact favorably with these solvents. DMSO, in particular, is a powerful solvent for a wide range of organic compounds and is likely to be an excellent solvent for this molecule.[5]

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack polarity and the ability to form hydrogen bonds. The polar amide and halogenated functional groups will have weak interactions with these solvents. Therefore, N-methyl-2-bromo-2-fluoroacetamide is predicted to have low solubility in nonpolar solvents. The presence of larger alkyl or aryl groups would typically increase solubility in such solvents, but the methyl group is too small to significantly impart hydrophobic character.[4][6]

-

Solvents of Intermediate Polarity (e.g., Dichloromethane, Ethyl Acetate): These solvents have moderate dipole moments. Ethyl acetate can act as a hydrogen bond acceptor. Solubility in these solvents will be moderate and will depend on the balance between the polar and nonpolar characteristics of the solute and solvent.

Experimental Determination of Solubility

For drug development professionals, a precise and reproducible method for determining solubility is paramount. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[7]

Principle of the Shake-Flask Method

The shake-flask method involves adding an excess of the solid compound to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the solvent is constant. After separating the undissolved solid, the concentration of the solute in the saturated solution is determined using a suitable analytical technique.[7][8]

Detailed Experimental Protocol

Materials:

-

N-methyl-2-bromo-2-fluoroacetamide (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO, ethyl acetate, dichloromethane, hexane, toluene)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.

Procedure:

-

Preparation: Add an excess amount of solid N-methyl-2-bromo-2-fluoroacetamide to a series of vials. The excess should be visually apparent to ensure that a saturated solution is achieved.

-

Solvent Addition: Accurately pipette a known volume of each selected organic solvent into the corresponding vials.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for biopharmaceutical relevance).[9] Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can be run to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For finer suspensions, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. To ensure no solid particles are transferred, pass the solution through a syringe filter into a clean vial.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV.[5][8] The concentration is determined by comparing the analytical response to a calibration curve prepared from standards of known concentration.

-

Calculation: Calculate the solubility of N-methyl-2-bromo-2-fluoroacetamide in each solvent, taking into account the dilution factor. The results can be expressed in units such as mg/mL, g/100mL, or mol/L.

Experimental Workflow Diagram

Caption: Workflow for experimental solubility determination.

Data Presentation and Interpretation

The empirically determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Predicted and Experimental Solubility of N-Methyl-2-bromo-2-fluoroacetamide at 25 °C

| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Experimental Solubility (mg/mL) |

| Polar Protic | Methanol | 5.1 | High | To be determined |

| Ethanol | 4.3 | High | To be determined | |

| Polar Aprotic | DMSO | 7.2 | Very High | To be determined |

| Acetonitrile | 5.8 | Moderate to High | To be determined | |

| Intermediate | Dichloromethane | 3.1 | Moderate | To be determined |

| Ethyl Acetate | 4.4 | Moderate | To be determined | |

| Nonpolar | Toluene | 2.4 | Low | To be determined |

| Hexane | 0.1 | Very Low | To be determined |

The interpretation of the experimental data should be grounded in the principles of solute-solvent interactions discussed in Section 2. A strong correlation between the predicted and experimental results would validate the initial structural analysis. Any significant deviations should be investigated, considering potential factors such as specific solvent-solute interactions (e.g., complex formation) or polymorphism of the solid material.

Conclusion

References

- 1. rheolution.com [rheolution.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. webhome.auburn.edu [webhome.auburn.edu]

- 4. scienceready.com.au [scienceready.com.au]

- 5. pharmatutor.org [pharmatutor.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. solubility experimental methods.pptx [slideshare.net]

n-Methyl bromofluoroacetamide safety data sheet (SDS) and handling precautions.

An In-depth Technical Guide to the Safe Handling of n-Methyl bromofluoroacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 53441-14-8) is a halogenated acetamide with the molecular formula C₃H₅BrFNO.[1] Its structure, featuring both bromine and fluorine atoms on the acetamide backbone, makes it a valuable reagent in synthetic organic chemistry, particularly for the introduction of these halogens into target molecules.[1] The divergent reactivity of the two different halogens allows for sequential functionalization in multi-step syntheses.[1] However, the presence of these functional groups also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety data and handling precautions for this compound, drawing upon information from related compounds and general laboratory safety principles to ensure the well-being of researchers and the integrity of experimental work.

Hazard Identification and Analysis

1.1. Inferred Toxicological Hazards:

-

Toxicity: Based on related compounds, this compound should be treated as a substance with potential for significant toxicity. For instance, 2-BROMO-N-METHYLACETAMIDE is classified as causing skin irritation and serious eye irritation.[2] It is prudent to handle this compound as a compound that is potentially toxic if swallowed, inhaled, or absorbed through the skin.[3]

-

Reproductive Toxicity: N-Methylacetamide is classified as a substance that may damage the unborn child.[4][5] Given the structural similarity, this compound should be handled as a potential reproductive toxicant.[5]

-

Irritation: Halogenated organic compounds are often irritating to the skin, eyes, and respiratory tract.[6][7] Direct contact should be avoided.

-

Sensitization: Although no specific data is available for this compound, some halogenated compounds can act as sensitizers.[8]

1.2. Physicochemical Hazards:

-

Thermal Decomposition: Upon heating, halogenated organic compounds can decompose to release toxic and corrosive fumes, such as hydrogen bromide, hydrogen fluoride, and nitrogen oxides (NOx).[6][8]

-

Incompatibilities: It is expected to be incompatible with strong oxidizing agents, strong acids, and strong bases.[8]

A summary of key properties for this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 53441-14-8 | [9][10][11] |

| Molecular Formula | C₃H₅BrFNO | [1][9] |

| Molecular Weight | 169.98 g/mol | [1][12] |

| Physical State | Solid | [12] |

| Density | 1.65 g/cm³ | [1] |

| Boiling Point | 261.1°C at 760 mmHg | [1] |

| Purity | Typically available at ≥98.0% | [12] |

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is essential when working with this compound.

2.1. Engineering Controls:

-

Fume Hood: All work with this compound, especially handling of the solid and preparation of solutions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[13]

-

Ventilation: Ensure adequate general laboratory ventilation.[4]

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.[6]

2.2. Personal Protective Equipment (PPE):

The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[6] A face shield should also be worn when there is a risk of splashing.[14]

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene) and inspect them before each use.[7][15] Contaminated gloves should be removed immediately and disposed of as hazardous waste.[16]

-

Lab Coat: A lab coat that covers all exposed skin is required.[7]

-

Apron: An acid-resistant apron should be considered for additional protection.[14]

-

-

Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH/MSHA-approved respirator should be used.[6][8]

The following diagram illustrates the workflow for safe handling of this compound.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

3.1. First-Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.[6]

-

Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water.[4] Seek medical attention if irritation persists.[17]

-

Inhalation: Move the individual to fresh air.[4] If breathing is difficult, administer oxygen.[6] If not breathing, give artificial respiration.[4] Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water.[6] Seek immediate medical attention.[4]

3.2. Spill and Leak Procedures:

-

Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[3]

-

Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection.[18] Absorb liquid spills with an inert material and place in a suitable container for disposal.[18]

-

Ventilation: Ensure the area is well-ventilated during and after cleanup.[4]

The decision tree below outlines the appropriate response to an emergency involving this compound.

Storage and Disposal

4.1. Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][15]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]

-

Store in a locked cabinet or an area with restricted access.[2][4]

4.2. Disposal:

-

Dispose of waste in accordance with all applicable federal, state, and local regulations.[4]

-

Contaminated materials and empty containers should be treated as hazardous waste.[4]

Conclusion

While this compound is a valuable research chemical, its potential hazards necessitate a cautious and well-informed approach to its handling. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can work safely with this compound. The information presented in this guide, synthesized from data on related chemicals and established safety protocols, provides a robust framework for the safe utilization of this compound in a research and development setting.

References

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]

- 8. fishersci.com [fishersci.com]

- 9. 53441-14-8 | MFCD04038318 | this compound [aaronchem.com]

- 10. parchem.com [parchem.com]

- 11. This compound,N-METHYL BUTYL BROMIDE PYRROLIDINE,99%,97% Suppliers & Manufacturers [chemicalregister.com]

- 12. N-Methylbromofluoroacetamide | CymitQuimica [cymitquimica.com]

- 13. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 15. carlroth.com [carlroth.com]

- 16. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]

- 17. artsci.usu.edu [artsci.usu.edu]

- 18. fishersci.com [fishersci.com]

Potential applications of n-Methyl bromofluoroacetamide in organic synthesis

An In-Depth Technical Guide to the Synthesis and Applications of N-Methyl-2-bromo-2-fluoroacetamide and Related α-Haloacetamides

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-Methyl-2-bromo-2-fluoroacetamide, a halogenated acetamide with significant potential as a building block in organic synthesis. While detailed application notes for this specific molecule are emerging, its structural motifs are present in a well-established class of reagents, the α-haloacetamides. This document will detail the known properties of N-Methyl-2-bromo-2-fluoroacetamide and extrapolate its potential applications by drawing parallels with the rich chemistry of related α-haloamides. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the synthesis, reactivity, and versatile applications of these valuable synthetic intermediates.

Introduction: The Strategic Value of Halogenated Amides

Halogen atoms, particularly fluorine and bromine, are integral to modern medicinal chemistry. Their introduction into organic molecules can profoundly influence pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. N-Methyl-2-bromo-2-fluoroacetamide (CAS 53441-14-8) is an intriguing, bifunctional reagent containing both a bromine and a fluorine atom on the α-carbon of an N-methyl amide.[1][2][3] This unique arrangement of functional groups suggests a wide range of potential applications in the construction of complex molecular architectures.

While the specific reactivity of N-Methyl-2-bromo-2-fluoroacetamide is an area of active investigation, the broader class of α-haloacetamides has been extensively studied and utilized as versatile synthons.[4] These compounds are valuable precursors for the synthesis of a diverse array of heterocycles, which form the core of many pharmaceutical agents.[5] This guide will therefore explore the known characteristics of N-Methyl-2-bromo-2-fluoroacetamide and then delve into the established synthetic utility of related α-haloacetamides to forecast its potential applications.

Physicochemical Properties of N-Methyl-2-bromo-2-fluoroacetamide

N-Methyl-2-bromo-2-fluoroacetamide is a solid organic compound with the molecular formula C₃H₅BrFNO and a molecular weight of 169.98 g/mol .[1][3] Its structure features a stereocenter at the α-carbon, which is substituted with both a bromine and a fluorine atom. This dual halogenation provides distinct reactive sites, allowing for sequential and selective chemical transformations.

| Property | Value | Reference |

| CAS Number | 53441-14-8 | [6][7] |

| Molecular Formula | C₃H₅BrFNO | [1] |

| Molecular Weight | 169.98 g/mol | [1] |

| Physical State | Solid | [3] |

| Boiling Point | 261.1°C at 760 mmHg | [1] |

| Density | 1.65 g/cm³ | [1] |

The presence of both a good leaving group (bromide) and a more synthetically challenging to install fluorine atom makes this reagent a valuable tool for the introduction of fluorine into organic molecules.

Potential Synthetic Applications

The reactivity of N-Methyl-2-bromo-2-fluoroacetamide can be inferred from the well-established chemistry of α-haloacetamides and related α-haloketones. These compounds are known to participate in a variety of transformations, including nucleophilic substitution, cycloaddition, and domino reactions.[4][8]

Synthesis of Heterocycles

A primary application of α-haloacetamides is in the synthesis of nitrogen-containing heterocycles (aza-heterocycles).[4] The α-haloacetamide moiety can act as a versatile building block, reacting with various nucleophiles to construct five- and six-membered rings, which are prevalent in biologically active compounds.

For instance, α-haloacetamides are known to react with thioamides to form thiazoles, with amidines to form imidazoles, and with enamines to form pyrroles. The presence of the fluorine atom in N-Methyl-2-bromo-2-fluoroacetamide could impart unique properties to the resulting heterocyclic products.

Conceptual Experimental Workflow: Synthesis of a Fluorinated Thiazole Derivative

This protocol outlines a potential pathway for the synthesis of a fluorinated thiazole derivative using N-Methyl-2-bromo-2-fluoroacetamide.

References

- 1. benchchem.com [benchchem.com]

- 2. parchem.com [parchem.com]

- 3. N-Methylbromofluoroacetamide | CymitQuimica [cymitquimica.com]

- 4. α-Halogenoacetamides: versatile and efficient tools for the synthesis of complex aza-heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 53441-14-8 | MFCD04038318 | N-Methyl bromofluoroacetamide [aaronchem.com]

- 7. This compound,N-METHYL BUTYL BROMIDE PYRROLIDINE,99%,97% Suppliers & Manufacturers [chemicalregister.com]

- 8. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Chemist's Guide to Haloacetamides: A Comprehensive Review of Methodologies and Applications

Introduction: The Versatile Haloacetamide Moiety in Modern Chemistry

Haloacetamides are a pivotal class of organic compounds characterized by an acetamide backbone bearing one or more halogen substituents on the α-carbon. Their significance in the realms of medicinal chemistry, drug development, and organic synthesis is profound and multifaceted. The inherent reactivity of the carbon-halogen bond, coupled with the stability and hydrogen-bonding capabilities of the amide group, renders haloacetamides as versatile building blocks for the construction of more complex molecular architectures, particularly nitrogen-containing heterocycles of significant biological interest.[1]

In the pharmaceutical industry, the haloacetamide moiety is a key pharmacophore in a variety of therapeutic agents and serves as a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[2] Their ability to act as covalent modifiers of biological macromolecules, particularly through the alkylation of cysteine residues, has been extensively exploited in the design of targeted enzyme inhibitors and chemical probes for studying protein function.[3][4] Beyond their role in drug discovery, haloacetamides are also recognized as an emerging class of disinfection byproducts in drinking water, prompting research into their formation and toxicological profiles.[5][6][7][8]

This in-depth technical guide provides a comprehensive overview of the synthetic methodologies for preparing haloacetamides, catering to researchers, scientists, and drug development professionals. We will delve into the core synthetic strategies, from classical acylation and halogenation reactions to modern catalytic and green chemistry approaches. This guide will not only present established protocols but also elucidate the underlying mechanistic principles to empower chemists with a deeper understanding and the ability to rationally design and optimize their synthetic routes.

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of haloacetamides can be broadly categorized into two primary approaches: the formation of the amide bond from a halogenated carboxylic acid derivative and an amine, and the direct halogenation of a pre-existing acetamide scaffold. The choice of strategy is often dictated by the availability of starting materials, the desired substitution pattern, and the functional group tolerance of the substrate.

Amide Bond Formation: The Acylation of Amines

The most direct and widely employed method for the synthesis of N-substituted haloacetamides is the acylation of a primary or secondary amine with a haloacetyl halide, typically chloroacetyl chloride or bromoacetyl bromide.[9][10] This reaction proceeds via a nucleophilic acyl substitution mechanism.

Mechanism of Amine Acylation with a Haloacetyl Halide

The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the haloacetyl halide. This results in the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the halide ion (a good leaving group) and a proton from the nitrogen to yield the haloacetamide product. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrogen halide byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[11][12]

Caption: Mechanism of Amine Acylation.

A variation of this method is the ammonolysis of haloacetic esters, where an ester of a haloacetic acid is treated with ammonia to furnish the corresponding primary haloacetamide. This reaction also proceeds through a nucleophilic acyl substitution pathway, with the ammonia acting as the nucleophile and an alkoxide as the leaving group.[13][14]

Halogenation of Acetamides

The α-bromination of acetamides can be achieved using various brominating agents, with N-bromosuccinimide (NBS) being a common choice. The reaction is often catalyzed by a radical initiator or an acid. Under acidic conditions, the reaction proceeds through an enol or enolate intermediate, which then attacks the electrophilic bromine source.[15]

Mechanism of Acid-Catalyzed α-Bromination of an Acetamide

In the presence of an acid catalyst, the carbonyl oxygen of the acetamide is protonated, which increases the acidity of the α-protons. A weak base can then deprotonate the α-carbon to form an enol intermediate. The electron-rich double bond of the enol then acts as a nucleophile, attacking the bromine of NBS to form the α-bromoacetamide and succinimide.

Caption: Mechanism of α-Bromination.

Direct iodination of acetamides can be accomplished using molecular iodine in the presence of an oxidizing agent, such as iodic acid. The oxidizing agent is necessary to convert the iodide byproduct back to an electrophilic iodine species, driving the reaction forward.[13][16] Microwave irradiation has been shown to accelerate this reaction, offering a greener alternative to conventional heating.[13][17]

The direct α-fluorination of acetamides is more challenging due to the high reactivity of elemental fluorine. Electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF4), are commonly employed.[18] Catalytic methods, including those using iron(II) triflate, have been developed for the directed C-H fluorination of amides, offering a milder and more selective approach.[5][19][20]

Halogen Exchange: The Finkelstein Reaction

Iodoacetamides are often synthesized from their chloro- or bromo-analogs via a halogen exchange reaction known as the Finkelstein reaction.[6][21][22] This is a classic S(_N)2 reaction where a chloro- or bromoacetamide is treated with an excess of sodium iodide in a solvent like acetone. The equilibrium is driven towards the iodoacetamide product because sodium chloride and sodium bromide are insoluble in acetone and precipitate out of the reaction mixture.[6][22]

The Finkelstein Reaction for Iodoacetamide Synthesis

Caption: The Finkelstein Reaction.

Modern Synthetic Approaches

Recent advances in organic synthesis have led to the development of more efficient, selective, and environmentally friendly methods for the preparation of haloacetamides.

Catalytic C-H Halogenation

Transition metal-catalyzed C-H activation and halogenation have emerged as powerful tools for the direct and regioselective introduction of halogens into organic molecules, including amides. Palladium, rhodium, and iridium catalysts have been successfully employed for the ortho-C-H halogenation of benzamides, using a directing group strategy where the amide functionality coordinates to the metal center and directs the halogenation to the ortho position.[3][4][7][14][23][24][25][26][27][28]

Green Chemistry Approaches

In line with the principles of green chemistry, several eco-friendly methods for haloacetamide synthesis have been reported.

-

Microwave-Assisted Synthesis: As mentioned earlier, microwave irradiation can significantly accelerate reactions, often leading to higher yields and cleaner products in shorter reaction times.[8][19][29][30][31] This has been successfully applied to the iodination of acetamides.[13][17]

-

Aqueous Synthesis: Performing reactions in water instead of organic solvents is a key aspect of green chemistry. Protocols for the N-chloroacetylation of amines in an aqueous buffer system have been developed, offering a more sustainable alternative to traditional solvent-based methods.[1]

-